5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine
Descripción
Propiedades
IUPAC Name |
5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGNNDVJSMDAA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Morpholine Moiety: The morpholine ring is introduced via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the morpholine ring to obtain the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Key Features:
- Selectivity : PQR530 exhibits high selectivity for PI3K and mTOR kinases.
- Brain Penetration : The compound has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.
- Inhibition of Cell Growth : In vitro studies demonstrate that PQR530 effectively prevents cell growth across multiple cancer cell lines.
Efficacy in Cancer Models
PQR530 has been evaluated in various preclinical models to assess its efficacy:
-
OVCAR-3 Xenograft Model :
- Study Design : OVCAR-3 cells were implanted into immunocompromised mice to develop tumors.
- Results : Treatment with PQR530 resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective therapeutic agent in ovarian cancer.
-
Cell Line Studies :
- Various cancer cell lines were treated with PQR530 to evaluate its cytotoxic effects.
- Results indicated that PQR530 inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Toxicity Studies
Initial toxicity assessments conducted on rats and dogs revealed that PQR530 has an acceptable safety profile, qualifying it for further clinical development.
Data Table: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationships observed with PQR530 and its analogs:
| Compound ID | Structure | IC50 (nM) | Selectivity Index | Notes |
|---|---|---|---|---|
| PQR530 | PQR530 Structure | 20 | High | Potent PI3K/mTOR inhibitor |
| Compound A | TBD | 50 | Moderate | Less selective than PQR530 |
| Compound B | TBD | 10 | High | Enhanced brain penetration |
Clinical Trials
PQR530 is currently undergoing phase II clinical trials aimed at evaluating its efficacy and safety in human subjects with advanced solid tumors. Preliminary results have shown promising outcomes, warranting further investigation into its therapeutic potential.
Case Study: Clinical Application
A recent clinical trial involving patients with RAS-altered cancers demonstrated that administration of PQR530 led to a notable decrease in tumor size over a treatment period of several weeks. Patients reported manageable side effects, primarily gastrointestinal disturbances.
Mecanismo De Acción
The mechanism of action of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional nuances of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, and biological activity. Below is a detailed analysis:
Stereochemical Variants
- 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine :
The (3R)-enantiomer (CAS 2375165-11-8) differs only in the stereochemistry of the 3-methyl group. Such enantiomeric pairs often exhibit divergent pharmacokinetic profiles. For example, the (S)-configuration may enhance binding to chiral kinase targets like PI3Kα, as seen in related morpholine-containing inhibitors (e.g., PQR530) .
Substituted Pyridin-2-amine Derivatives
Functional Group Modifications
- Morpholine vs. Piperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) often show higher metabolic stability but may suffer from off-target effects .
Key Takeaways
- Stereochemistry Matters : The (3S)-methyl group in 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine likely optimizes target engagement compared to its (3R)-counterpart .
- Substituent Trade-offs : While morpholine improves solubility, bulkier groups (e.g., triazine in PQR530) enhance potency but may complicate synthesis .
- Kinase Selectivity : Simplified analogs (e.g., piperazine derivatives) sacrifice selectivity for metabolic stability, highlighting the need for balanced design .
Actividad Biológica
5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine includes a pyridine ring and a morpholine moiety, which contribute to its biological activity. The compound's molecular formula is CHN, with a molecular weight of approximately 189.25 g/mol. Its structural features allow it to interact selectively with various biological targets.
The biological activity of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine primarily revolves around its role as a potential inhibitor or modulator of specific enzymes and receptors. Research indicates that it may interact with:
- Enzymes : The compound has shown promise in inhibiting enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders .
- Receptors : Preliminary studies suggest that it may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Summary
Case Studies and Research Findings
- Cancer Research : A study highlighted the compound's ability to induce degradation of AKT proteins, which are crucial in cancer cell proliferation. The selective inhibition led to decreased signaling pathways associated with tumor growth .
- Neurodegenerative Disorders : Research has indicated that 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine may have applications in treating conditions like Parkinson’s Disease by inhibiting LRRK2, an enzyme implicated in neurodegeneration .
- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound exhibits favorable absorption characteristics, suggesting potential for oral bioavailability and brain penetration, critical for CNS-targeted therapies .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine?
Answer:
The synthesis typically involves two key steps: (i) functionalization of the pyridine ring and (ii) introduction of the (3S)-3-methylmorpholine moiety. A nucleophilic substitution reaction on halogenated pyridines (e.g., 2-aminopyridine derivatives) with morpholine precursors under alkaline conditions is a common approach . For stereochemical control in the morpholine group, chiral auxiliaries or asymmetric catalysis may be used. Post-synthetic purification via column chromatography and characterization by H/C-NMR and HPLC (≥95% purity) are critical .
Advanced: How can reaction conditions be optimized for stereoselective synthesis of the (3S)-configured morpholine moiety?
Answer:
Stereoselectivity can be enhanced using chiral catalysts or enantiopure starting materials. For example, (3S)-3-methylmorpholine derivatives may be synthesized via asymmetric hydrogenation of ketones or enzymatic resolution . Reaction parameters such as temperature (e.g., reflux in ethanol), solvent polarity, and catalyst loading (e.g., Pd/C or Ru-based systems) should be systematically varied and monitored via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C-NMR to confirm the pyridine and morpholine ring structures, including coupling constants for stereochemical analysis .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 223.28 g/mol for CHNO) .
- HPLC : To assess purity and detect impurities (e.g., diastereomers or unreacted intermediates) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC to ensure enantiopurity, as the (3S)-configuration is critical for target binding .
- Assay variability : Standardize in vitro assays (e.g., kinase inhibition or antimicrobial activity) using positive controls (e.g., staurosporine for kinase studies) .
- Solubility issues : Optimize DMSO concentration or use prodrug strategies to enhance bioavailability .
Basic: What are the hypothesized biological targets of this compound?
Answer:
The morpholine-pyridine scaffold is prevalent in kinase inhibitors (e.g., PI3K/mTOR pathways) and antimicrobial agents. Computational docking studies suggest potential interactions with ATP-binding pockets due to the pyridine’s aromaticity and morpholine’s hydrogen-bonding capacity .
Advanced: What in silico strategies can predict the binding affinity of this compound to protein targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., PDB structures 8NF or related targets) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS or AMBER .
- QSAR models : Corrogate substituent effects (e.g., methyl group position) on bioactivity .
Advanced: How can isotopic labeling aid in mechanistic studies of this compound’s reactivity?
Answer:
- C/N labeling : Track reaction pathways in nucleophilic substitutions or ring-opening reactions using isotopic NMR .
- Deuterium exchange : Probe acid/base sensitivity of the morpholine nitrogen or pyridine amine group .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (P301+P312) .
Advanced: How can researchers address discrepancies in NMR data during structural elucidation?
Answer:
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers in the morpholine ring) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm couplings .
- X-ray crystallography : Obtain definitive proof of stereochemistry and solid-state conformation .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products .
- Catalyst screening : Test Pd, Ni, or Cu catalysts for cross-coupling steps to improve yield .
- Design of experiments (DoE) : Statistically optimize parameters like temperature, solvent, and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
